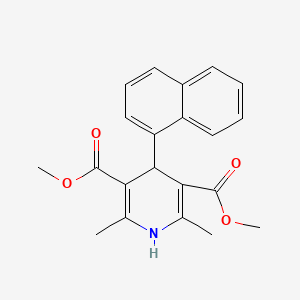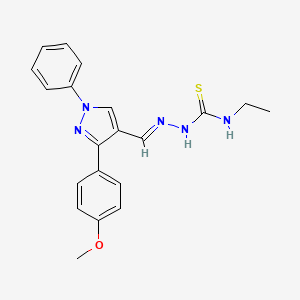![molecular formula C27H24N4O B15087326 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylpropenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide typically involves multi-step organic reactions One common method involves the initial formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aldehydeThe final step involves the condensation of the hydrazide with cinnamaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The hydrazide group may form hydrogen bonds with biological macromolecules, affecting their function. The phenylpropenylidene moiety can interact with hydrophobic pockets in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline: This compound also features an imidazole ring and has shown potential as an α-glucosidase inhibitor.
2-(4,5-diphenyl-1H-imidazol-2-yl)phenol-based boron complexes: These compounds are used in electroluminescent devices due to their electron-transporting properties.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is unique due to its combination of an imidazole ring with a hydrazide and phenylpropenylidene group
Eigenschaften
Molekularformel |
C27H24N4O |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C27H24N4O/c32-25(30-29-19-10-13-22-11-4-1-5-12-22)18-20-31-21-28-26(23-14-6-2-7-15-23)27(31)24-16-8-3-9-17-24/h1-17,19,21H,18,20H2,(H,30,32)/b13-10+,29-19+ |
InChI-Schlüssel |
MNFJQEJTDNREII-OLNBGUPBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



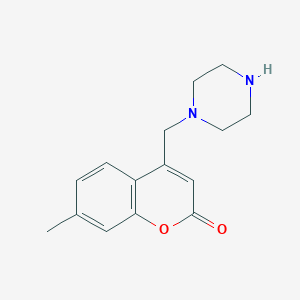
![N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B15087265.png)
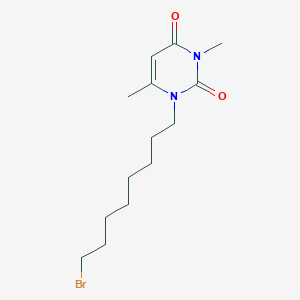
![3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15087274.png)

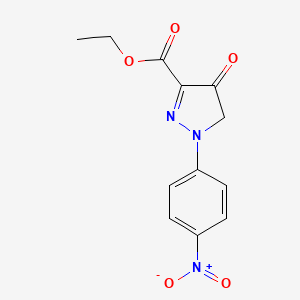
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15087292.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide](/img/structure/B15087295.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15087303.png)
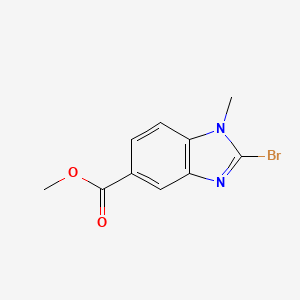
![N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester](/img/structure/B15087340.png)
